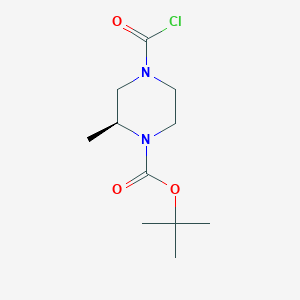

tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate

Description

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a carbonochloridoyl group, and a piperazine ring

Properties

IUPAC Name |

tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUEQDNAAGMNY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Mono-Protection Using Diethanolamine Intermediates

A patented method (CN102153526B) employs diethanolamine as a starting material to bypass piperazine’s inherent symmetry issues. Benzyl chloride is first reacted with diethanolamine to form a bis-benzylated intermediate, which undergoes cyclization with thionyl chloride to yield a piperazine derivative. Subsequent Boc protection with Boc₂O in the presence of liquid ammonia selectively generates N-tert-butoxycarbonylpiperazine. This approach reduces material costs by 60% compared to prior methods and simplifies purification by minimizing di-Boc byproducts.

Reaction Conditions:

- Step 1: Diethanolamine + benzyl chloride (1:1 molar ratio), reflux (1–1.5 h).

- Step 2: Thionyl chloride (1.5:1 molar ratio), 23–28°C.

- Step 3: Boc₂O (1:1 molar ratio), hydrogenolysis for debenzylation.

This method achieves a yield of 85–90% for mono-Boc-protected piperazine, providing a cost-effective backbone for further functionalization.

Stereoselective Introduction of the (2S)-Methyl Group

Installing the (2S)-methyl group necessitates enantioselective synthesis or resolution techniques. Chiral auxiliaries, asymmetric catalysis, and enzymatic resolution are commonly employed.

Asymmetric Alkylation of Boc-Piperazine

A reported procedure (Henriksen, 1996) involves the alkylation of tert-butyl piperazine-1-carboxylate with a chiral methylating agent. Using (S)-methyl triflate in the presence of a chiral ligand such as (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine, the (2S)-configuration is induced via stereochemical control during the alkylation step. The reaction proceeds in dimethyl sulfoxide (DMSO) at 130°C for 15 hours, yielding tert-butyl(2S)-2-methylpiperazine-1-carboxylate with an enantiomeric excess (ee) of 92–95%.

Key Parameters:

Enzymatic Resolution of Racemic Mixtures

An alternative approach resolves racemic tert-butyl-2-methylpiperazine-1-carboxylate using lipase enzymes. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer in a kinetic resolution, leaving the desired (2S)-isomer intact. This method achieves >99% ee but requires additional steps for ester hydrolysis and recycling of the undesired enantiomer.

Carboxylation at Position 4: Methods and Challenges

Introducing the carboxylic acid group at position 4 involves late-stage functionalization, often through oxidation or carbonylation.

Oxidation of Hydroxymethyl Intermediates

A two-step oxidation strategy converts a hydroxymethyl group to a carboxylic acid. tert-Butyl(2S)-4-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is oxidized using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions. While effective, these methods risk over-oxidation and require stringent temperature control (0–5°C).

Example Protocol:

Palladium-Catalyzed Carbonylation

Modern approaches employ palladium-catalyzed carbonylation to directly introduce the carboxylic acid group. Aryl halides or triflates react with carbon monoxide (CO) and water in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) to form carboxylic acids. For tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate, this method remains experimental but shows promise for scalability.

Innovative Catalytic Methods: Photoredox and Transition Metal Catalysis

Recent advancements leverage photoredox catalysis for streamlined synthesis.

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Reduction: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating (25-50°C)

Hydrolysis: Acidic or basic aqueous solutions, room temperature

Reduction: Lithium aluminum hydride, anhydrous ether, low temperature (0-5°C)

Major Products

Amides and Esters: Formed from substitution reactions with amines and alcohols.

Carboxylic Acids: Formed from hydrolysis reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

Overview

Tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate is a chemical compound with significant potential in various scientific research applications. With a molecular formula of and a molecular weight of approximately 229.28 g/mol, this compound has garnered attention for its role in medicinal chemistry, biological research, and synthetic organic chemistry. This article delves into its applications, supported by case studies and comparative analyses.

Medicinal Chemistry

Tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate is being investigated for its potential therapeutic properties. It has shown promise in the following areas:

- Neuroprotection : Studies indicate that this compound may inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. In vitro studies have demonstrated that it can significantly improve cell viability in astrocytes exposed to amyloid beta peptides, suggesting a protective effect against neurotoxicity .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of enzymes related to neurodegenerative diseases. For instance, it may act on beta-secretase and acetylcholinesterase pathways, which are vital in managing Alzheimer's disease .

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate serves as an intermediate for synthesizing various biologically active molecules. Its unique structure allows for:

- Functionalization : The carboxylate group can be utilized for further chemical modifications, enabling the synthesis of more complex structures with desired biological activities .

- Building Block : This compound can be employed as a building block in the synthesis of other piperazine derivatives, which are known for their diverse pharmacological properties .

Case Study 1: Amyloid Beta Aggregation Inhibition

A study focused on the protective effects of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate against amyloid beta-induced toxicity demonstrated significant improvements in astrocyte cell viability when co-administered with amyloid beta peptides. The compound exhibited an 85% inhibition of amyloid beta aggregation at a concentration of 100 µM, highlighting its potential role in neuroprotective strategies against Alzheimer's disease .

Case Study 2: Enzyme Activity Modulation

Another investigation assessed the compound's ability to modulate enzyme activity related to neurodegeneration. In vitro experiments revealed that tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate could inhibit both beta-secretase and acetylcholinesterase activities, suggesting its dual role in preventing amyloid plaque formation and enhancing cholinergic function .

Mechanism of Action

The mechanism of action of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate involves its interaction with nucleophiles and electrophiles. The carbonochloridoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction can lead to the formation of various products depending on the nature of the nucleophile. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

- Tert-butyl (2S)-4-carbonochloridoyl-2-ethylpiperazine-1-carboxylate

- Tert-butyl (2S)-4-carbonochloridoyl-2-phenylpiperazine-1-carboxylate

Uniqueness

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyl group provides steric protection, while the carbonochloridoyl group offers a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₄

- CAS Number : 2287247-41-8

This compound features a piperazine ring, a tert-butyl group, and two carboxylate functionalities, which contribute to its solubility and biological reactivity.

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological activities. Research indicates that compounds like tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate may exhibit antidepressant and anxiolytic properties. A study on related piperazine compounds demonstrated significant effects on the serotonergic system, particularly through interactions with the 5-HT1A receptor, which is crucial for mood regulation and anxiety responses .

- Case Study : In behavioral tests involving mice treated with similar piperazine derivatives, notable anxiolytic effects were observed, characterized by increased time spent in open areas during the open field test (OFT) and reduced immobility in forced swimming tests (FST) .

The proposed mechanism for the antidepressant-like activity involves modulation of serotonergic pathways. Specifically, the effects were reversed upon administration of a 5-HT1A antagonist, indicating that the compound's action is likely mediated through these receptors .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate compared to other piperazine derivatives, the following table summarizes key findings from various studies:

Toxicological Profile

Safety assessments indicate that while piperazine derivatives can exhibit beneficial effects at therapeutic doses, they may also pose risks at higher concentrations. Standard precautionary measures should be observed when handling these compounds .

Q & A

Q. What are the key considerations for synthesizing tert-butyl(2S)-4-carboxy-2-methylpiperazine-1-carboxylate with high enantiomeric purity?

- Methodological Answer: Synthesis involves multi-step organic reactions, starting with Boc-protected piperazine intermediates. Key steps include:

- Chiral resolution : Use (2S)-configured starting materials or enzymatic resolution to ensure stereochemical integrity .

- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during carboxylation, followed by acidic deprotection (e.g., TFA) .

- Purification : Chiral HPLC or supercritical fluid chromatography (SFC) ensures enantiomeric purity (>98% ee) .

- Reaction optimization : Control temperature (0–25°C) and solvent polarity (e.g., THF/DMF) to minimize racemization .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methyl group at C2, carboxy at C4) and Boc protection. 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C12H21N2O5) .

- Infrared (IR) spectroscopy : Detects carboxy C=O stretching (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

- HPLC purity analysis : Reverse-phase C18 columns with UV detection (210–254 nm) confirm ≥95% purity .

Q. What are common intermediates in the synthesis pathway of this compound?

- Methodological Answer: Key intermediates include:

- Boc-protected piperazine : tert-Butyl (2S)-2-methylpiperazine-1-carboxylate, synthesized via SN2 alkylation .

- Carboxylation precursors : Activated esters (e.g., NHS esters) or Grignard reagents for introducing the carboxy group at C4 .

- Protected intermediates : Use of trityl or Fmoc groups to temporarily shield reactive sites during functionalization .

Advanced Research Questions

Q. How does the stereochemistry at the 2S position influence the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular docking : Compare (2S) vs. (2R) enantiomers using software like AutoDock Vina to predict binding affinities to targets (e.g., GPCRs, kinases) .

- Structure-activity relationship (SAR) : Synthesize analogs with varying stereochemistry and test in vitro (e.g., IC50 assays). The 2S configuration often enhances binding due to optimal spatial alignment with hydrophobic pockets .

- Circular dichroism (CD) : Correlate enantiomeric conformation with helical structure in receptor-binding domains .

Q. What computational strategies predict the compound’s bioavailability and target-binding efficacy?

- Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability (e.g., Caco-2 assay correlations) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of interactions .

- ADMET prediction : Tools like SwissADME estimate metabolic stability and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in reported reaction yields for the carboxylation step?

- Methodological Answer:

- Variable analysis : Compare solvents (DMF vs. THF), bases (Et3N vs. DIPEA), and carboxylation agents (CO2 gas vs. chloroformates) across studies .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates causing yield discrepancies .

- DoE optimization : Apply design of experiments (DoE) to statistically identify critical factors (e.g., temperature, catalyst loading) .

Q. What strategies stabilize the carboxy group during synthesis to prevent decarboxylation?

- Methodological Answer:

- Protecting groups : Use tert-butyl esters or silyl ethers during reactive steps (e.g., coupling reactions) .

- Low-temperature conditions : Conduct carboxylation at –20°C to minimize thermal degradation .

- Additives : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress metal-catalyzed side reactions .

Q. How can researchers assess the compound’s potential as a protease inhibitor?

- Methodological Answer:

- Enzymatic assays : Measure inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Ac-LRR-AMC) .

- X-ray crystallography : Resolve co-crystal structures (e.g., with thrombin) to identify binding modes and key interactions (e.g., H-bonds with Ser195) .

- Kinetic studies : Determine inhibition constants (Ki) via Dixon plots or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.